molecular formula C19H15FN4OS B2555602 7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242931-68-5

7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2555602
CAS RN: 1242931-68-5
M. Wt: 366.41
InChI Key: RVSNLKTUVNNCQI-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15FN4OS and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Quantitative Analysis

The compound 7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one represents a potential pharmaceutical agent, with research focusing on the development of a quantification method for this substance. Using nonaqueous potentiometric titration, the method showed satisfactory linearity, accuracy, and precision, meeting the acceptance criteria for these measures, which is crucial for its further development and application in pharmaceuticals (Netosova et al., 2021).

Anticonvulsant Activity

Compounds structurally related to 7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to the understanding of the chemical structure's influence on biological activity, helping to design better therapeutic agents for seizure disorders (Kelley et al., 1995).

Antimicrobial and Antifungal Properties

The broader chemical family, including derivatives of triazolo[4,3-a]pyrazine, has been explored for antimicrobial and antifungal activities. These studies have revealed significant biological activity against various microorganisms, indicating the potential for these compounds to be developed into new antimicrobial agents. The evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, for instance, has shown good antimicrobial activity, underscoring the importance of structural variation in enhancing biological efficacy (Suresh, Lavanya, & Rao, 2016).

Antioxidant and Anticancer Activities

Investigations into the antioxidant properties of triazolo-thiadiazoles, a related compound class, have demonstrated potent activity, suggesting a role in combating oxidative stress-related diseases. Furthermore, some of these compounds have shown promising anticancer activities, indicating their potential utility in cancer therapy. Such research highlights the versatility of triazolo[4,3-a]pyrazine derivatives in biomedical applications, including their role in inducing apoptosis in cancer cells, which could lead to new therapeutic strategies (Sunil et al., 2010).

properties

IUPAC Name

7-(4-fluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-13-4-2-3-5-14(13)12-26-19-22-21-17-18(25)23(10-11-24(17)19)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNLKTUVNNCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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